molecular formula C25H22BrN3O3S B302351 N-[4-(3-{(Z)-[3-(4-bromobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetamide

N-[4-(3-{(Z)-[3-(4-bromobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetamide

カタログ番号 B302351
分子量: 524.4 g/mol
InChIキー: FUTRQNROCZSOQF-QRVIBDJDSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[4-(3-{(Z)-[3-(4-bromobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetamide, also known as BPTES, is a small molecule inhibitor of glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. Glutaminase is overexpressed in many types of cancer cells, making it a promising target for cancer therapy. In

作用機序

N-[4-(3-{(Z)-[3-(4-bromobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetamide binds to the active site of glutaminase, preventing it from converting glutamine to glutamate. This leads to a decrease in glutamate production and an increase in glutamine levels. The increase in glutamine levels causes a metabolic stress response in cancer cells, leading to decreased cell growth and proliferation.
Biochemical and Physiological Effects
N-[4-(3-{(Z)-[3-(4-bromobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetamide has been shown to have a number of biochemical and physiological effects. In addition to inhibiting cancer cell growth, N-[4-(3-{(Z)-[3-(4-bromobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetamide has been shown to induce autophagy, a process by which cells degrade and recycle their own components. N-[4-(3-{(Z)-[3-(4-bromobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetamide has also been shown to increase the sensitivity of cancer cells to other chemotherapeutic agents, such as cisplatin and doxorubicin.

実験室実験の利点と制限

One advantage of N-[4-(3-{(Z)-[3-(4-bromobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetamide is its selectivity for glutaminase. Unlike other glutaminase inhibitors, N-[4-(3-{(Z)-[3-(4-bromobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetamide does not affect other enzymes in the glutamine metabolism pathway. This makes it a useful tool for studying the role of glutaminase in cancer metabolism. One limitation of N-[4-(3-{(Z)-[3-(4-bromobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetamide is its poor solubility in aqueous solutions, which can make it difficult to work with in lab experiments.

将来の方向性

There are several future directions for research on N-[4-(3-{(Z)-[3-(4-bromobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetamide. One area of interest is the development of more potent and selective glutaminase inhibitors. Another area of interest is the identification of biomarkers that can predict which cancer types are most likely to respond to glutaminase inhibition. Finally, there is a need for preclinical and clinical studies to evaluate the safety and efficacy of N-[4-(3-{(Z)-[3-(4-bromobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetamide as a cancer therapy.

合成法

N-[4-(3-{(Z)-[3-(4-bromobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the formation of a thiazolidinone ring, followed by the introduction of a pyrrole ring and an acetamide group. The final product is obtained through a coupling reaction between the pyrrole and phenyl rings.

科学的研究の応用

N-[4-(3-{(Z)-[3-(4-bromobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetamide has been extensively studied for its potential as a cancer therapy. Glutaminase is an important enzyme in cancer metabolism, as cancer cells rely on glutamine to fuel their growth and proliferation. Inhibition of glutaminase by N-[4-(3-{(Z)-[3-(4-bromobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetamide leads to decreased glutamine consumption, which in turn inhibits cancer cell growth. N-[4-(3-{(Z)-[3-(4-bromobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetamide has been shown to be effective against a wide range of cancer types, including breast cancer, lung cancer, and pancreatic cancer.

特性

製品名

N-[4-(3-{(Z)-[3-(4-bromobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetamide

分子式

C25H22BrN3O3S

分子量

524.4 g/mol

IUPAC名

N-[4-[3-[(Z)-[3-[(4-bromophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]-2,5-dimethylpyrrol-1-yl]phenyl]acetamide

InChI

InChI=1S/C25H22BrN3O3S/c1-15-12-19(16(2)29(15)22-10-8-21(9-11-22)27-17(3)30)13-23-24(31)28(25(32)33-23)14-18-4-6-20(26)7-5-18/h4-13H,14H2,1-3H3,(H,27,30)/b23-13-

InChIキー

FUTRQNROCZSOQF-QRVIBDJDSA-N

異性体SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)NC(=O)C)C)/C=C\3/C(=O)N(C(=O)S3)CC4=CC=C(C=C4)Br

SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)NC(=O)C)C)C=C3C(=O)N(C(=O)S3)CC4=CC=C(C=C4)Br

正規SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)NC(=O)C)C)C=C3C(=O)N(C(=O)S3)CC4=CC=C(C=C4)Br

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。